Home > Products > Screening Compounds P17269 > (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole -

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Catalog Number: EVT-8268419
CAS Number:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a pyrimidine ring fused with an indeno-oxazole system, making it an intriguing subject for research in chemistry, biology, and medicine. The compound is classified under heterocyclic compounds due to its ring structure containing nitrogen atoms.

Source

The compound is cataloged under the Chemical Abstracts Service number 2634687-67-3 and has a molecular formula of C14H11N3O, with a molecular weight of 237.26 g/mol. It is available for purchase from various chemical suppliers, indicating its relevance in research and industrial applications .

Synthesis Analysis

Methods

The synthesis of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The initial step focuses on constructing the indeno-oxazole core, followed by the introduction of the pyrimidine moiety. Common synthetic routes include:

  1. Formation of the Indeno-Oxazole Core: This may involve cyclization reactions using suitable precursors.
  2. Pyrimidine Ring Introduction: This step often employs coupling reactions such as Suzuki or Heck coupling to attach the pyrimidine ring to the indeno-oxazole core.

Technical Details

Reagents used in these reactions may include various catalysts and solvents tailored to optimize yield and stereochemistry. Temperature control is crucial to ensure the desired reaction pathways are followed.

Molecular Structure Analysis

Structure

The molecular structure of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole features a fused bicyclic system comprising an indeno[1,2-d]oxazole framework with a pyrimidine substituent. The stereochemistry at positions 3a and 8a is specified as S and R respectively.

Data

Key structural data includes:

  • Molecular Formula: C14H11N3O
  • Molecular Weight: 237.26 g/mol
  • CAS Number: 2634687-67-3
    This compound exhibits a melting point of approximately 265°C (dec.) and has predicted boiling points around 633°C .
Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical transformations including:

  1. Oxidation: Introducing oxygen-containing functional groups.
  2. Reduction: Removing oxygen or adding hydrogen atoms.
  3. Substitution: Replacing one functional group with another.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are typically optimized for specific temperatures and solvents to achieve desired outcomes .

Mechanism of Action

The mechanism of action for (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to various biological effects including modulation of signal transduction pathways and metabolic processes.

Process Data

Research indicates that this compound may act as a cell cycle inhibitor, potentially useful in treating disorders mediated by cyclin-dependent kinases (CDKs), such as certain cancers .

Physical and Chemical Properties Analysis

Physical Properties

The compound appears as a white to off-white powder with a density estimated at approximately 1.50 g/cm³. Its optical activity is noted with an alpha value of -364° in dichloromethane.

Chemical Properties

Key chemical properties include:

  • Melting Point: 265°C (dec.)
  • Boiling Point: Approximately 633°C (predicted)
  • pKa: 4.35 (predicted)
    These properties suggest stability under standard laboratory conditions but indicate potential reactivity under specific circumstances .
Applications

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole has several significant applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its interactions with biological macromolecules.
  3. Medicine: Explored for pharmacological properties including potential therapeutic uses against cancer.
  4. Industry: Utilized in developing new materials and chemical processes.

This compound's unique structural characteristics make it a valuable subject for ongoing research across multiple scientific disciplines .

Synthetic Methodologies and Stereochemical Control

Asymmetric Synthesis of Indeno-Oxazole-Pyrimidine Hybrid Scaffolds

The synthesis of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole relies critically on the stereoselective formation of the oxazole ring fused to the indane system with simultaneous installation of the pyrimidin-2-yl substituent. A prevalent strategy employs chiral-pool starting materials or enantiomerically enriched precursors derived from cis-1-aminoindan-2-ol. Treatment of enantiopure cis-1-aminoindan-2-ol with a pyrimidine carbonyl derivative, typically 2-pyrimidinecarbonyl chloride or an activated ester, forms an intermediate amide. Subsequent dehydrative cyclization, mediated by reagents like Burgess's reagent, triphenylphosphine/carbon tetrachloride, or dehydrative Lewis acids (e.g., TiCl₄, P₂O₅), forms the oxazole ring while preserving the stereochemical integrity at the ring fusion points (3aS,8aR). This intramolecular cyclization is highly stereospecific, transferring the chiral information from the aminoindanol precursor directly to the newly formed bicyclic system. The requirement for high optical purity (>98% ee) in the starting aminoindanol is paramount, as any racemization or epimerization during its synthesis or subsequent steps drastically reduces the enantiomeric excess of the final product. Purification typically involves crystallization under inert conditions to maintain stability, yielding the target compound as a white to off-white crystalline solid characterized by high purity (>98% HPLC area%) and defined specific rotation [1] [4] [8].

  • Table 1: Key Characteristics of Synthesized (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
    PropertyValue/SpecificationMethodReference Context
    Molecular FormulaC₁₄H₁₁N₃OHRMS [8]
    Molecular Weight237.26 g/mol- [8]
    Purity>98.0% (HPLC area%)HPLC [1] [8]
    Optical Purity>98.0% ee (min.)Chiral HPLC/LC [4] [8]
    Storage ConditionsSealed, dry, 2-8°C, Inert gas- [1] [8]
    SensitivityMoisture Sensitive- [4] [8]

Stereoselective Annulation Strategies for Bridged Heterocyclic Systems

Constructing the fused, bridged [3.3.0] bicyclic framework of the indeno[1,2-d]oxazole core necessitates annulation methodologies capable of installing the oxazole ring onto the indane scaffold with precise stereocontrol at the newly formed stereocenters (3a,8a). While direct evidence within the search results for the specific pyrimidinyl derivative is limited, analogous stereoselective syntheses of related indenooxazoles provide validated strategies. Stereoselective [3+2] annulation represents a powerful approach. One effective route involves reacting a functionalized indane-1,2-dione (or equivalent synthon like 2-hydroxy-1-indanone) with a chiral α-amino aldehyde or α-amino acid derivative bearing the pyrimidinyl group. Under carefully optimized Lewis or Brønsted acid catalysis, this condensation-cyclization sequence can proceed with high diastereoselectivity, favoring the desired cis-fused (3aS,8aR) isomer. The stereochemical outcome is often governed by the chiral induction from the amino acid component or asymmetric catalysis.

Quinone-based annulations offer another stereocontrolled pathway, as highlighted in recent advances using p-benzoquinones as versatile building blocks for complex polycycles [3]. Although not directly applied to the pyrimidinyl-oxazole in the results, the principles are transferable. For instance, a suitably substituted hydroquinone or quinone derivative, potentially incorporating pyrimidine nitrogen atoms or serving as a precursor to the indane moiety, can participate in stereoselective [4+2] or [3+2] cycloadditions or nucleophilic addition-cyclization cascades. These transformations, facilitated by chiral catalysts or auxiliaries, enable the construction of the fused, bridged system with high stereofidelity. The inherent reactivity of quinones as Michael acceptors or dienophiles, combined with asymmetric catalysis, provides a convergent route to access the core scaffold with defined stereochemistry [3]. Controlling the relative and absolute stereochemistry at the ring fusion during annulation is critical, as epimerization at these centers is often difficult post-synthesis. The success of these strategies hinges on ligand design and reaction condition optimization to minimize isomerization or racemization [3] [6].

Catalytic Enantioselective Pathways for Chiral Induction in Oxazole-Pyrimidine Derivatives

Catalytic enantioselective synthesis represents the most efficient route to access enantiopure (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, avoiding the need for stoichiometric chiral auxiliaries or resolution. While specific catalysts for this exact molecule are not detailed in the provided results, highly relevant strategies for analogous indenooxazole systems are documented, demonstrating the feasibility of catalytic enantioselective routes. Chiral Lewis acid complexes, particularly those based on calcium, have shown significant promise in catalyzing asymmetric reactions forming key bonds within related indenooxazole scaffolds. For example, chiral calcium complexes have been successfully employed in catalytic asymmetric 1,4-additions and [3+2] cycloadditions, generating complex fused heterocycles with high enantiomeric excess [4]. These catalysts likely coordinate to carbonyl oxygen atoms or nitrogen atoms within the reacting partners (e.g., an imine derived from 1-aminoindan-2-ol and a pyrimidine carbaldehyde, or an activated alkene), activating the substrate while providing a chiral environment for enantioselective bond formation leading to the oxazole ring closure.

The development of specialized chiral ligands is crucial for achieving high enantiocontrol in these transformations. Hybrid ligands, such as phosphine-phosphites (like YanPhos derivatives) or bisoxazolines, have proven effective in related Rh-catalyzed asymmetric hydroformylations and cyclizations for building complex lactones and heterocycles with quaternary stereocenters [7]. Applying similar ligand design principles – focusing on creating a well-defined chiral pocket around the metal center – is directly relevant to designing catalysts for the enantioselective synthesis of the target indenooxazole-pyrimidine. Catalytic asymmetric hydrogenation of prochiral olefin or imine precursors to the indane amino alcohol component, or enantioselective desymmetrization of prochiral or meso-indane derivatives, represent viable upstream catalytic approaches to generate key chiral building blocks like cis-1-aminoindan-2-ol in high ee before oxazole formation [4] [7].

  • Table 2: Enantioselective Catalysis Strategies for Indenooxazole Synthesis
    Catalyst SystemReaction TypeKey Stereochemical OutcomeRelevance to Target Molecule
    Chiral Calcium ComplexesAsymmetric 1,4-Addition, [3+2] CycloadditionHigh ee in fused heterocycle formationDirect application to oxazole ring formation on indane scaffold [4]
    Rh/Phosphine-Phosphite (e.g., YanPhos)Asymmetric Hydroformylation/CyclizationHigh ee in bridged lactone synthesisDemonstrates ligand efficacy for complex bicyclic systems; adaptable for indenooxazole synthesis [7]
    Chiral Lewis/Brønsted Acids (e.g., BINOL-phosphates)Enantioselective CyclodehydrationControl of oxazole stereogenicityPotential for direct catalytic asymmetric synthesis of oxazole ring [4]

The success of catalytic enantioselective pathways hinges critically on ligand structure and reaction parameter optimization (temperature, solvent, pressure for gas-involving reactions). Achieving the high levels of enantiomeric excess (>98% ee) required for advanced applications, as documented for the closely related methylenebis indenooxazole derivative (Specific Rotation [α]D = -360° (c=1, CH₂Cl₂)) [4], necessitates meticulous catalyst screening and development focused on the specific steric and electronic demands imposed by the pyrimidin-2-yl substituent during the enantiodetermining step. Continuous advances in ligand design for asymmetric catalysis provide a strong foundation for developing efficient routes to this structurally complex target.

Properties

Product Name

(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

IUPAC Name

(3aR,8bS)-2-pyrimidin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2/t11-,12+/m1/s1

InChI Key

NCBUCRJRQQJEEL-NEPJUHHUSA-N

SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.